Optimized Lipophilicity Window: LogP Comparison with 2-Thiophenamine
N-Methylthiophen-2-amine exhibits a computed LogP (XLogP3-AA) of 1.9, which represents a balanced lipophilicity for membrane permeation and solubility. This is a quantifiable shift from the primary amine analog, 2-thiophenamine (thiophen-2-amine), which has an XLogP3-AA of 0.8 [1]. This logP increase of over one unit suggests significantly enhanced passive membrane permeability, a critical parameter in CNS drug design and intracellular target engagement, while retaining aqueous solubility suitable for biological assays.
| Evidence Dimension | Predicted lipophilicity (LogP) |
|---|---|
| Target Compound Data | XLogP3-AA = 1.9 |
| Comparator Or Baseline | 2-Thiophenamine (PubChem CID 8027), XLogP3-AA = 0.8 |
| Quantified Difference | Δ LogP = +1.1 |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2019.06.18) [1] |
Why This Matters
For procurement in CNS-targeted research, a LogP above 1.5 is often associated with improved blood-brain barrier passive diffusion, making the N-methyl derivative a superior starting point compared to the more hydrophilic primary amine.
- [1] National Library of Medicine. PubChem Compound Summary for CID 11344002, N-methylthiophen-2-amine, accessed 26 May 2026, and for CID 8027, 2-Thiophenamine. View Source
